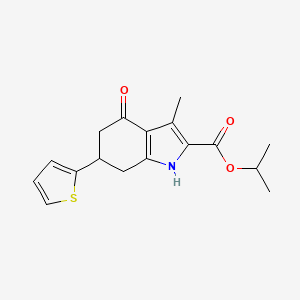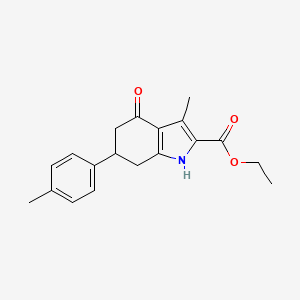![molecular formula C21H23N3O2 B4438127 N~8~-CYCLOOCTYL-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B4438127.png)
N~8~-CYCLOOCTYL-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE
Vue d'ensemble
Description
N~8~-Cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is a complex organic compound belonging to the class of pyridoquinazolines This compound is characterized by its unique structure, which includes a cyclooctyl group, a pyridoquinazoline core, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N8-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and cyclooctyl amines. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the pyridoquinazoline core through cyclization reactions.
Functional Group Transformations: Introduction of the carboxamide group via amide bond formation.
Oxidation Reactions: Oxidation of specific functional groups to achieve the desired oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.
Scalability: Adaptation of the synthetic process for large-scale production while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N~8~-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Substitution reactions involving the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reducing Agents: Such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridoquinazoline derivatives.
Applications De Recherche Scientifique
N~8~-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N8-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide: A structurally similar compound with a methoxy group instead of a cyclooctyl group.
N-Cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide: Another similar compound with a different position of the carboxamide group.
Uniqueness
N~8~-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is unique due to its specific structural features, such as the cyclooctyl group and the position of the carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-cyclooctyl-11-oxopyrido[2,1-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(22-16-8-4-2-1-3-5-9-16)15-12-13-19-23-18-11-7-6-10-17(18)21(26)24(19)14-15/h6-7,10-14,16H,1-5,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKOFPNORAKBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN3C(=NC4=CC=CC=C4C3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![1-(2-ethoxyphenyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4438050.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone](/img/structure/B4438058.png)
![3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438071.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4438083.png)
![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)

![N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4438096.png)

![N-(4-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438109.png)

![[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438122.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4438135.png)
